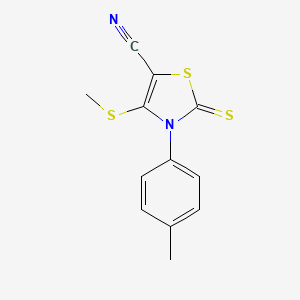

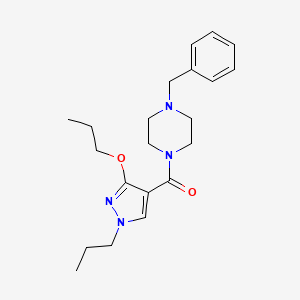

4-((3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-((3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine is a structurally complex molecule that incorporates several pharmacophoric features, such as the 1,2,4-oxadiazole ring and the morpholine and piperidine moieties. These features are commonly found in molecules with significant biological activities, particularly in the realm of antimicrobial and enzyme inhibition properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the substitution of morpholine on a difluoro-nitrobenzene compound, followed by reduction of the nitro group to an aniline, which then serves as a precursor for further functionalization . In the case of compounds with similar structures, the synthesis involves the reaction of 1,3,4-oxadiazole-2-thiol with chloroethyl morpholine hydrochloride , or the reaction of 5-substituted-1,3,4-oxadiazole-2-thiols with a bromomethylphenyl sulfonyl piperidine . These methods yield good to excellent yields and allow for the introduction of the sulfonyl and morpholine groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR (1H and 13C), and mass spectrometry. Single crystal X-ray diffraction studies have confirmed the structures, providing detailed information on the molecular geometry and confirming the presence of the 1,3,4-oxadiazole ring and the morpholine and piperidine moieties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions and reductions. The active functional groups, such as the sulfonyl chloride and chloroformate, react with the precursor aniline to form sulfonamides and carbamates, respectively . These reactions are crucial for the introduction of the desired substituents that confer the biological activity of the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the fluorine atom and the 1,2,4-oxadiazole ring contributes to the electron distribution and the overall polarity of the molecule, which can affect its solubility and interaction with biological targets. The antimicrobial activity of these compounds has been evaluated, with some showing potent activity against bacteria and fungi, and the minimum inhibitory concentrations (MICs) have been determined . Additionally, the compounds have been screened for other biological activities, such as enzyme inhibition, and have been subjected to molecular docking studies to predict their affinity and orientation at the active enzyme sites .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Modified Heterocycles : A study by Tyrkov explored the synthesis of new modified aza heterocycles based on 5-(2-chloro-1-nitroalkyl)-3-phenyl- and 5-(2-chloro-1-nitroalkyl)-3-methyl-1,2,4-oxadiazoles. This synthesis involved reactions with piperidine, pyrrolidine, and morpholine, leading to the formation of novel compounds, demonstrating the chemical versatility of oxadiazole derivatives (Tyrkov, 2006).

Crystal Structure and Biological Activity : Mamatha S.V et al. synthesized a derivative, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, and studied its structure through X-ray diffraction. This compound exhibited remarkable anti-TB activity and superior antimicrobial activity, highlighting the potential biomedical applications of such derivatives (Mamatha S.V et al., 2019).

Antimicrobial and Antibacterial Activities

Antimycobacterial Activity : Sathe et al. investigated fluorinated benzothiazolo imidazole compounds, which were synthesized using a derivative process involving morpholino and piperazine. These compounds displayed promising antimicrobial activity, suggesting their potential in addressing drug-resistant strains of bacteria (Sathe et al., 2011).

Anticancer Agent Synthesis : Rehman et al. synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. The synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole demonstrated potential as anticancer agents, indicating the utility of such compounds in therapeutic applications (Rehman et al., 2018).

Chemical Synthesis and Modification

- Synthesis of N-Heterocycles : Matlock et al. reported a concise synthesis of C-substituted morpholines, piperazines, azepines, and oxazepines using α-phenylvinylsulfonium salts. This method highlights the synthetic versatility of compounds related to the queried chemical, offering a pathway for creating diverse heterocyclic compounds with potential biological and chemical utility (Matlock et al., 2015).

Propriétés

IUPAC Name |

4-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O4S/c19-16-6-2-1-5-15(16)18-20-17(27-21-18)12-14-4-3-7-23(13-14)28(24,25)22-8-10-26-11-9-22/h1-2,5-6,14H,3-4,7-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRZHUVLQLBJQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)N2CCOCC2)CC3=NC(=NO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2525482.png)

![(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone](/img/structure/B2525484.png)

![2-Ethoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2525486.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2525491.png)

![N-(2,3-dimethoxybenzyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525494.png)

![Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525498.png)